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molecular formula C7H10N2O3 B1590150 Ethyl 2-amino-4-methyloxazole-5-carboxylate CAS No. 79221-15-1

Ethyl 2-amino-4-methyloxazole-5-carboxylate

Cat. No. B1590150
M. Wt: 170.17 g/mol
InChI Key: LACXTUNIUGNJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943622B2

Procedure details

Ethyl 2-chloroacetoacetate (8.0 mL, 59 mmol) was added to a mixture of urea (10.6 g, 176 mmol) in MeOH (40 mL), and the reaction mixture was heated to 66° C. overnight. Upon cooling to room temperature, the solids were collected by filtration and suspended in 1 N aqueous NaOH (50 mL). This was extracted with EtOAc (100 mL). The aqueous layer was brought to pH ˜11 with NaOH and was extracted with EtOAc (3×100 mL). The EtOAc extracts were combined, dried over Na2SO4, filtered, and concentrated under reduced pressure. This gave 5.02 g (50%) of the title compound as a white solid. LC-MS: RT=5.1 min, [M+H]+=171.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:8]([CH3:10])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:11][C:12]([NH2:14])=[O:13]>CO>[NH2:14][C:12]1[O:13][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[C:8]([CH3:10])[N:11]=1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
Quantity
10.6 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
EXTRACTION
Type
EXTRACTION
Details
This was extracted with EtOAc (100 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
NC=1OC(=C(N1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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